molecular formula C19H16ClNO2 B5783710 N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide

N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide

Cat. No. B5783710
M. Wt: 325.8 g/mol
InChI Key: FIBAWXMSCBEWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide, also known as CL-MINDO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CL-MINDO is a naphthalene derivative that has been found to exhibit potent inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide has been found to exhibit potent inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body, and its inhibition has been linked to the treatment of glaucoma, epilepsy, and cancer. Acetylcholinesterase, on the other hand, is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition has been used in the treatment of Alzheimer's disease and myasthenia gravis.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide involves the formation of a reversible complex with the target enzyme. The compound binds to the active site of the enzyme, preventing its normal function and leading to a decrease in enzyme activity. The inhibition of enzyme activity by this compound is dependent on the concentration of the compound and the concentration of the enzyme.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by this compound has been shown to lead to a decrease in intraocular pressure, making it a potential treatment for glaucoma. The compound has also been found to exhibit anticonvulsant activity, making it a potential treatment for epilepsy. Moreover, the inhibition of acetylcholinesterase by this compound has been found to lead to an increase in acetylcholine levels in the brain, making it a potential treatment for Alzheimer's disease and myasthenia gravis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide in lab experiments is its high potency and selectivity towards target enzymes. This makes it a useful tool for studying the biochemical and physiological effects of enzyme inhibition. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide. One possible direction is to investigate its potential as a treatment for glaucoma, epilepsy, and Alzheimer's disease. Another possible direction is to study its mechanism of action in more detail, including its interactions with other enzymes and proteins. Additionally, future research could focus on developing new derivatives of this compound with improved solubility and selectivity towards target enzymes.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide involves the condensation of 3-chloro-4-methylbenzoyl chloride with 3-methoxy-2-naphthamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization using a suitable solvent. The purity and identity of the synthesized compound can be confirmed using different analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-12-7-8-15(11-17(12)20)21-19(22)16-9-13-5-3-4-6-14(13)10-18(16)23-2/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBAWXMSCBEWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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